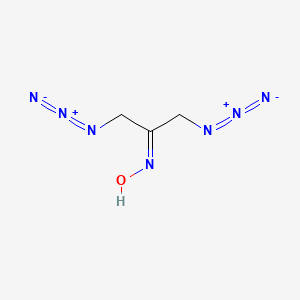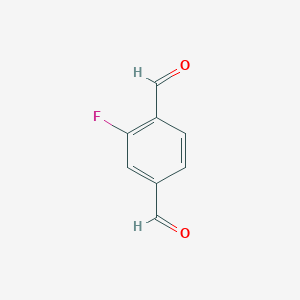
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethynyl group and a methoxy group attached to a phenyl ring, which is further connected to a triazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethynyl-2-methoxyaniline and 2-methyl-1,2,3-triazole.
Coupling Reaction: The two starting materials are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or triazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
4-(3-Ethynylphenyl)-2-methyl-1,2,3-triazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(3-Methoxyphenyl)-2-methyl-1,2,3-triazole: Lacks the ethynyl group, which may influence its chemical properties and applications.
4-(3-Ethynyl-2-methoxyphenyl)-1,2,3-triazole: Lacks the methyl group on the triazole ring, potentially altering its chemical behavior and biological effects.
Uniqueness
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-(3-ethynyl-2-methoxyphenyl)-2-methyltriazole |
InChI |
InChI=1S/C12H11N3O/c1-4-9-6-5-7-10(12(9)16-3)11-8-13-15(2)14-11/h1,5-8H,2-3H3 |
InChIキー |
GLIHMJQRUWHHOR-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)C2=CC=CC(=C2OC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
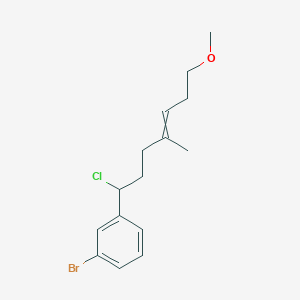
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
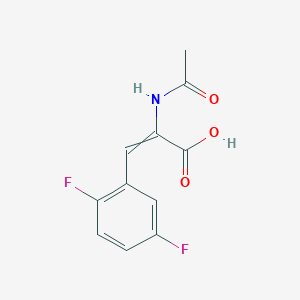
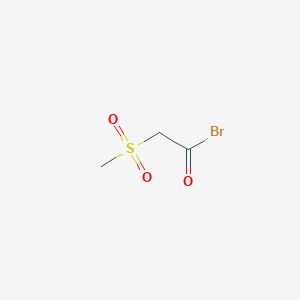
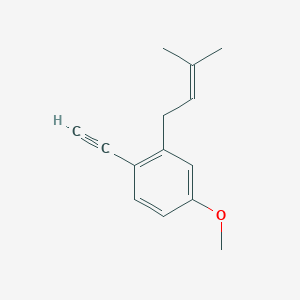
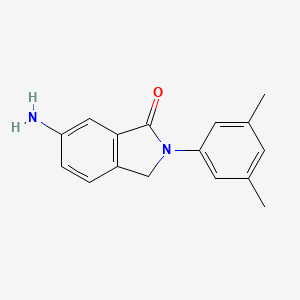
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
